2-(2-Chloro-5-pyridin-3-ylpyridin-3-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloro-5-pyridin-3-ylpyridin-3-yl)acetonitrile is a chemical compound with the molecular formula C12H8ClN3 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-5-pyridin-3-ylpyridin-3-yl)acetonitrile typically involves the reaction of 2-chloro-5-bromopyridine with 3-pyridylacetonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-5-pyridin-3-ylpyridin-3-yl)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea in solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products
Substitution: Formation of 2-(2-amino-5-pyridin-3-ylpyridin-3-yl)acetonitrile.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of 2-(2-chloro-5-pyridin-3-ylpyridin-3-yl)ethylamine.
Scientific Research Applications
2-(2-Chloro-5-pyridin-3-ylpyridin-3-yl)acetonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential in creating novel materials with specific electronic properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-5-pyridin-3-ylpyridin-3-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile
- 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine
- 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)pyrimidine
Uniqueness
2-(2-Chloro-5-pyridin-3-ylpyridin-3-yl)acetonitrile is unique due to its specific substitution pattern on the pyridine rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for designing molecules with targeted biological activities and specific material properties .
Properties
Molecular Formula |
C12H8ClN3 |
---|---|
Molecular Weight |
229.66 g/mol |
IUPAC Name |
2-(2-chloro-5-pyridin-3-ylpyridin-3-yl)acetonitrile |
InChI |
InChI=1S/C12H8ClN3/c13-12-9(3-4-14)6-11(8-16-12)10-2-1-5-15-7-10/h1-2,5-8H,3H2 |
InChI Key |
NCDKOUSHWWHYCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=C(N=C2)Cl)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.